molecular formula C14H10N4O3S B2959019 METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE CAS No. 189278-35-1

METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B2959019
CAS No.: 189278-35-1
M. Wt: 314.32
InChI Key: ILJNNAJYEQHOGA-UHFFFAOYSA-N
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Description

METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a pyridine-based derivative featuring a sulfanyl-acetate backbone. Its structure includes:

  • Methyl ester group, which influences solubility and metabolic stability.

This compound’s structural complexity suggests applications in pharmaceuticals or agrochemicals, where functional group diversity modulates bioactivity .

Properties

IUPAC Name

methyl 2-[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-20-11(19)7-22-14-9(6-16)12(10-3-2-4-21-10)8(5-15)13(17)18-14/h2-4H,7H2,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJNNAJYEQHOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves the Michael reaction of dimethyl (furan-2-ylmethylidene)malonate with 2-cyanoethanethioamides and 4-methylmorpholine . This reaction proceeds via the exchange of CH acid components, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives from the reduction of cyano groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-{[6-AMINO-3,5-DICYANO-4-(FURAN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares a sulfanyl-acetate core with several herbicides and heterocyclic derivatives. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound C₁₄H₉N₅O₃S 327.32 6-Amino, 3,5-dicyano, 4-(furan-2-yl)pyridine Research (potential bioactive agent)
Metsulfuron-methyl C₁₄H₁₅N₅O₆S 381.36 4-Methoxy-6-methyl-1,3,5-triazinyl Herbicide (sulfonylurea class)
METHYL 2-([5-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL)ACETATE C₁₃H₁₁ClN₂O₂S 294.76 5-(4-Chlorophenyl)pyrimidine Intermediate in agrochemical synthesis
Triflusulfuron-methyl C₁₅H₁₅F₃N₄O₆S 436.36 4-(Dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazinyl Herbicide (sulfonylurea class)

Key Observations :

Substituent Diversity: The target compound’s amino, cyano, and furan groups distinguish it from analogs with triazine (e.g., metsulfuron-methyl) or chlorophenyl (e.g., pyrimidine derivative) substituents. These groups likely enhance its polarity and reactivity .

Molecular Weight : At 327.32 g/mol, the compound is lighter than triflusulfuron-methyl (436.36 g/mol) but heavier than the chlorophenyl-pyrimidine analog (294.76 g/mol), reflecting differences in substituent bulk .

Functional Groups : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), which feature sulfonyl bridges, the target compound’s sulfanyl group may reduce hydrolytic stability but improve redox-modulating activity .

Physicochemical and Electronic Properties

  • Electronic Effects: The electron-withdrawing cyano groups may reduce electron density on the pyridine ring, altering reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions .
  • Aromatic Interactions : The furan-2-yl group’s oxygen atom introduces lone-pair electrons, enabling stronger π-π stacking than phenyl or triazinyl substituents .

Research Findings and Challenges

Synthetic Accessibility: The furan-2-yl and dicyano groups complicate synthesis compared to triazine-based analogs, requiring multi-step functionalization .

Stability : Sulfanyl linkages are prone to oxidation, necessitating stabilization strategies (e.g., steric shielding) for practical applications .

Computational Analysis : Graph-based structural comparisons (e.g., subgraph matching) reveal closer similarity to pyrimidine derivatives than to triazine herbicides, aligning with Tanimoto coefficient analyses .

Biological Activity

Methyl 2-{[6-amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]sulfanyl}acetate, identified by its CAS number 189278-35-1, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H10N4O3S. The compound features a pyridine ring substituted with amino and dicyano groups, as well as a furan moiety. Its structure is critical for understanding its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of dicyanopyridine derivatives and furan-based reactants. The synthesis pathway often employs nucleophilic substitution reactions to introduce the sulfanyl and acetate groups onto the pyridine ring.

Biological Activities

1. Antimicrobial Activity:
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of dicyanopyridines have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .

2. Antitumor Activity:
Studies suggest that the compound may possess antitumor properties. It has been evaluated in vitro against cancer cell lines, showing potential cytotoxic effects. The mechanism of action is thought to involve the inhibition of specific enzymes crucial for cancer cell proliferation .

3. Enzyme Inhibition:
The compound has been investigated for its ability to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is a target in cancer therapy .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various dicyanopyridine derivatives, this compound was tested against a panel of microorganisms. The results indicated moderate to high activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Case Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using human cancer cell lines to assess the antitumor efficacy of the compound. The results demonstrated that this compound exhibited significant cytotoxic effects compared to control groups, with IC50 values indicating potent activity .

Summary of Biological Activities

Activity Type Description Reference
AntimicrobialEffective against E. coli and S. aureus
AntitumorCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential DHFR inhibitor

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Begin with nucleophilic substitution or condensation reactions, as demonstrated in pyridine-thioacetate derivatives (e.g., reacting 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thiol with methyl bromoacetate). Optimize via systematic variation of catalysts (e.g., DIPEA), solvents (DMF, THF), and temperature. Monitor progress using TLC/HPLC and purify via column chromatography. Reference analogous protocols for ethyl aroylacetates and substituted pyridines .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

  • Methodology : Use 1^1H/13^{13}C NMR to confirm substituent positions and sulfur linkage. Employ high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm). IR spectroscopy can identify cyano (C≡N, ~2200 cm1^{-1}) and ester (C=O, ~1700 cm1^{-1}) groups. Cross-validate with elemental analysis .

Q. What theoretical frameworks guide the design of novel derivatives based on this compound's core structure?

  • Methodology : Apply structure-activity relationship (SAR) principles rooted in heterocyclic chemistry. Use frontier molecular orbital (FMO) theory to predict reactive sites for derivatization. Link to conceptual frameworks like Hammett substituent constants to rationalize electronic effects of the furan and cyano groups .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactive sites?

  • Methodology : Perform geometry optimization at the B3LYP/6-311G(d,p) level to calculate FMOs, electrostatic potential maps, and Fukui indices. Compare with experimental UV-Vis and cyclic voltammetry data to validate electron-withdrawing effects of cyano groups. Reference DFT studies on analogous pyridine-carboxylates .

Q. What methodological approaches are recommended for evaluating in vitro antioxidant activity, considering interference from cyano and furan substituents?

  • Methodology : Use DPPH radical scavenging assays with controls to account for inherent absorbance of furan. Validate results with ORAC (oxygen radical absorbance capacity) assays. Pre-treat samples with chelating agents (e.g., EDTA) to minimize metal-ion interference from cyano groups .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodology : Re-examine solvent effects in DFT calculations (e.g., using the SMD model). Validate NMR chemical shifts via GIAO (gauge-independent atomic orbital) methods. If contradictions persist, consider tautomerism or dynamic effects (e.g., rotational barriers) using variable-temperature NMR .

Q. What experimental designs assess environmental fate and biodegradation pathways in aquatic systems?

  • Methodology : Conduct OECD 301F biodegradation tests under aerobic conditions. Use LC-MS/MS to track degradation products. For abiotic studies, vary pH and UV exposure to simulate hydrolysis/photolysis. Reference long-term ecological risk frameworks, such as those in Project INCHEMBIOL .

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines or assay conditions?

  • Methodology : Standardize assays using ISO-certified protocols. Include positive controls (e.g., ascorbic acid for antioxidants) and normalize data to cell viability (MTT assay). Perform meta-analysis of published data to identify confounding variables (e.g., solvent polarity, incubation time) .

Methodological Notes

  • Data Contradiction Analysis : Always replicate experiments under identical conditions and validate instruments with certified reference materials. For computational-experimental mismatches, use multi-method validation (e.g., XRD for crystal structure vs. DFT) .
  • Experimental Design : Adopt randomized block designs for biological assays to minimize bias. For synthetic studies, use factorial design (e.g., Taguchi method) to optimize multiple variables efficiently .

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